molecular formula C24H50 B14471783 9-Methyltricosane CAS No. 69526-87-0

9-Methyltricosane

Cat. No.: B14471783
CAS No.: 69526-87-0
M. Wt: 338.7 g/mol
InChI Key: LONYBAXSVHLIBH-UHFFFAOYSA-N
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Description

9-Methyltricosane (C₂₄H₅₀) is a methyl-branched alkane characterized by a 23-carbon backbone with a methyl group at the ninth position. It is a component of insect cuticular hydrocarbons (CHCs) and plays a role in chemical communication, particularly as a pheromone in species such as Drosophila melanogaster . Studies have identified its presence in the epicuticular wax layer of abdominal tergites, though its specific biological function remains less understood compared to related compounds like 7-methyltricosane . In social insects such as Protopolybia exigua, this compound is detected in varying concentrations across developmental stages, with the highest levels observed in adult workers (0.73 ± 0.01 μg/mg) compared to larvae or pupae .

Properties

CAS No.

69526-87-0

Molecular Formula

C24H50

Molecular Weight

338.7 g/mol

IUPAC Name

9-methyltricosane

InChI

InChI=1S/C24H50/c1-4-6-8-10-12-13-14-15-16-17-19-21-23-24(3)22-20-18-11-9-7-5-2/h24H,4-23H2,1-3H3

InChI Key

LONYBAXSVHLIBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 9-Methyltricosane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Methyltricosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyltricosane in biological systems involves its integration into the cuticular lipid layer of insects. This layer provides a barrier against desiccation and pathogens. The molecular targets include enzymes involved in lipid metabolism and transport proteins that facilitate its incorporation into the cuticle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

9-Methyltricosane belongs to a broader class of methyl-branched alkanes. Below is a comparison with key analogs:

Compound Molecular Formula Molecular Weight Branching Position Biological Role/Occurrence
This compound C₂₄H₅₀ 338.39 g/mol C9 Pheromone in D. melanogaster; detected in P. exigua workers
9-Methylpentacosane C₂₆H₅₄ 366.42 g/mol C9 Found in insect CHCs; role in caste differentiation (e.g., queen vs. worker identification)
9-Methylheptacosane C₂₈H₅₈ 394.45 g/mol C9 Component of cuticular waxes; linked to waterproofing and desiccation resistance
Tricosane (linear) C₂₃H₄₈ 324.64 g/mol N/A Dominant hydrocarbon in P. exigua venom (2.54 ± 0.26 μg/mg in larvae)
9-Tricosene C₂₃H₄₆ 322.62 g/mol C9 (double bond) Unsaturated analog; potential role in mating signals or plasticity
Key Observations:
  • Chain Length and Function : Longer-chain analogs like 9-methylheptacosane (C28) are associated with physical protection (e.g., waterproofing), whereas shorter chains like this compound (C24) may prioritize signaling efficiency due to lower molecular weight and volatility .
  • Branching vs. Linearity : Linear tricosane (C23H48) is more abundant in P. exigua larvae than branched this compound, suggesting divergent roles in development vs. adult communication .
  • Unsaturation : 9-Tricosene (C23H46), an unsaturated variant, may exhibit distinct interactions with olfactory receptors compared to saturated methyl-branched alkanes .

Research Findings and Data Highlights

Concentration Variability in Protopolybia exigua

Developmental Stage This compound (μg/mg) Tricosane (μg/mg)
Adult Worker 0.73 ± 0.01 0.31 ± 0.03
Larvae 0.05 ± 0.00 2.54 ± 0.26
Pupae 0.02 ± 0.01 0.48 ± 0.20

Genetic Associations in D. melanogaster

A 3-bp deletion in the G-oα47A gene promoter correlates with altered this compound levels, implicating G protein signaling in pheromone regulation.

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